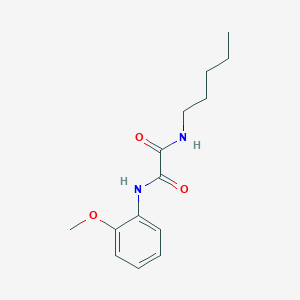
N1-(2-methoxyphenyl)-N2-pentyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-methoxyphenyl)-N-pentyloxamide is an organic compound characterized by the presence of a methoxyphenyl group and a pentyloxamide moiety
作用机制
Target of Action
The compound N1-(2-methoxyphenyl)-N2-pentyloxalamide, also known as N’-(2-methoxyphenyl)-N-pentyloxamide, primarily targets α1A/α1D-adrenoceptors and 5-HT1A receptors . These receptors play a crucial role in various physiological processes. For instance, α1A-adrenoceptors are involved in prostate contraction, while α1D-adrenoceptors and 5-HT1A receptors contribute to prostate cell proliferation .
Mode of Action
This compound interacts with its targets by behaving as a multi-target antagonist . It reduces phenylephrine-induced contractions and shows high affinity for the 5-HT1A receptors . The compound also exhibits low affinity for receptors unrelated to benign prostatic hyperplasia (BPH) such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic, and 5-HT2A receptors .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By antagonizing α1A/α1D-adrenoceptors and 5-HT1A receptors, it can block prostate contraction and cell growth . This action is particularly relevant in the context of BPH, a disease characterized by an imbalance of cell growth and apoptosis .
Pharmacokinetics
For instance, its high affinity for certain receptors and low affinity for others may influence its distribution and elimination .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of BPH. The compound can prevent prostate contraction and cell growth, thereby potentially alleviating symptoms of BPH .
Action Environment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-pentyloxamide typically involves the reaction of 2-methoxyaniline with pentyloxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N’-(2-methoxyphenyl)-N-pentyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
N’-(2-methoxyphenyl)-N-pentyloxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl derivatives.
Reduction: Formation of N’-(2-methoxyphenyl)-N-pentylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N’-(2-methoxyphenyl)-N-pentyloxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
相似化合物的比较
Similar Compounds
- N’-(2-methoxyphenyl)-N-ethyloxamide
- N’-(2-methoxyphenyl)-N-butyloxamide
- N’-(2-methoxyphenyl)-N-hexyloxamide
Uniqueness
N’-(2-methoxyphenyl)-N-pentyloxamide is unique due to its specific combination of a methoxyphenyl group and a pentyloxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-7-10-15-13(17)14(18)16-11-8-5-6-9-12(11)19-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWNNTCQFNQXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
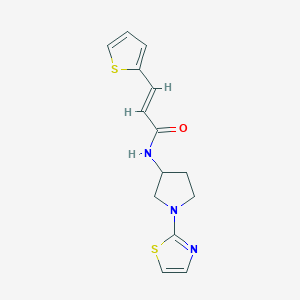
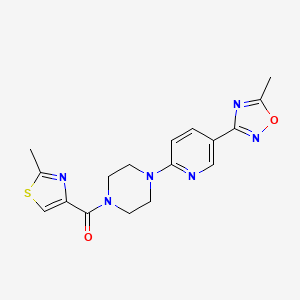
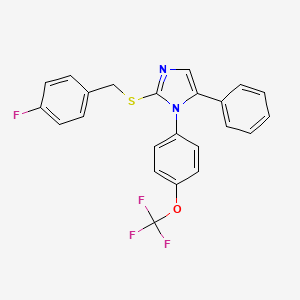
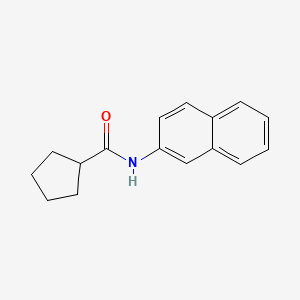
![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)
![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)
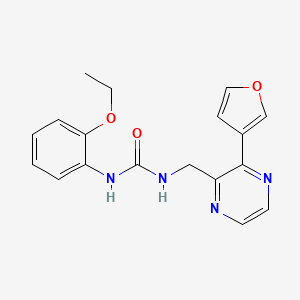
![2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2860677.png)
![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)
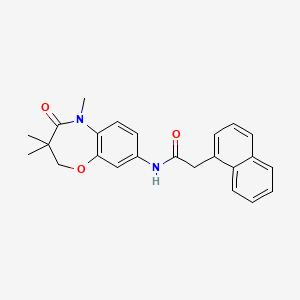
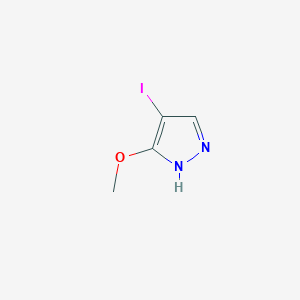
![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)
![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)
